molecular formula C24H27N3O7S B13125165 Gly-Pro-MCA.TosOH

Gly-Pro-MCA.TosOH

Cat. No.: B13125165
M. Wt: 501.6 g/mol
InChI Key: VZPZSIQQHGJSQS-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro-MCA.TosOH typically involves the coupling of Glycyl-L-Proline with 4-Methylcoumaryl-7-Amide, followed by tosylation. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The final product is purified using techniques like ion-exchange chromatography to ensure high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Gly-Pro-MCA.TosOH primarily undergoes hydrolysis reactions catalyzed by dipeptidyl peptidase IV. The hydrolysis results in the cleavage of the peptide bond, releasing 4-Methylcoumaryl-7-Amide, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents used in these reactions include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-Methylcoumaryl-7-Amide, which can be quantitatively measured using fluorescence spectroscopy. This product is used as an indicator of enzyme activity in various biochemical assays .

Mechanism of Action

The mechanism of action of Gly-Pro-MCA.TosOH involves its hydrolysis by dipeptidyl peptidase IV. The enzyme recognizes the Glycyl-L-Proline sequence and cleaves the peptide bond, releasing 4-Methylcoumaryl-7-Amide. This reaction is highly specific and can be inhibited by DPP4 inhibitors, which are used to study the enzyme’s role in various physiological processes .

Properties

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1

InChI Key

VZPZSIQQHGJSQS-ZOWNYOTGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN

Origin of Product

United States

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